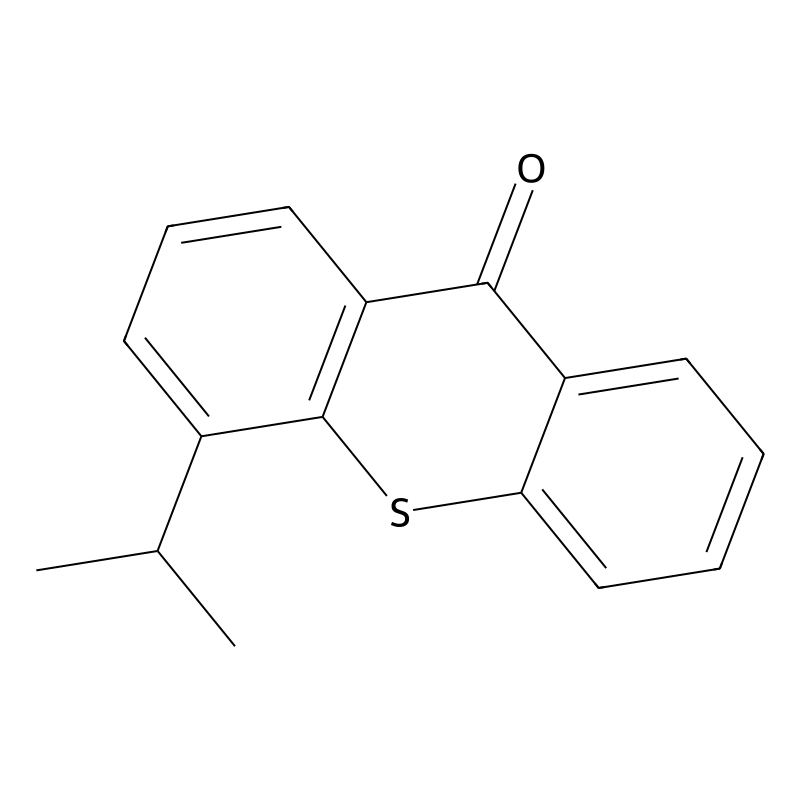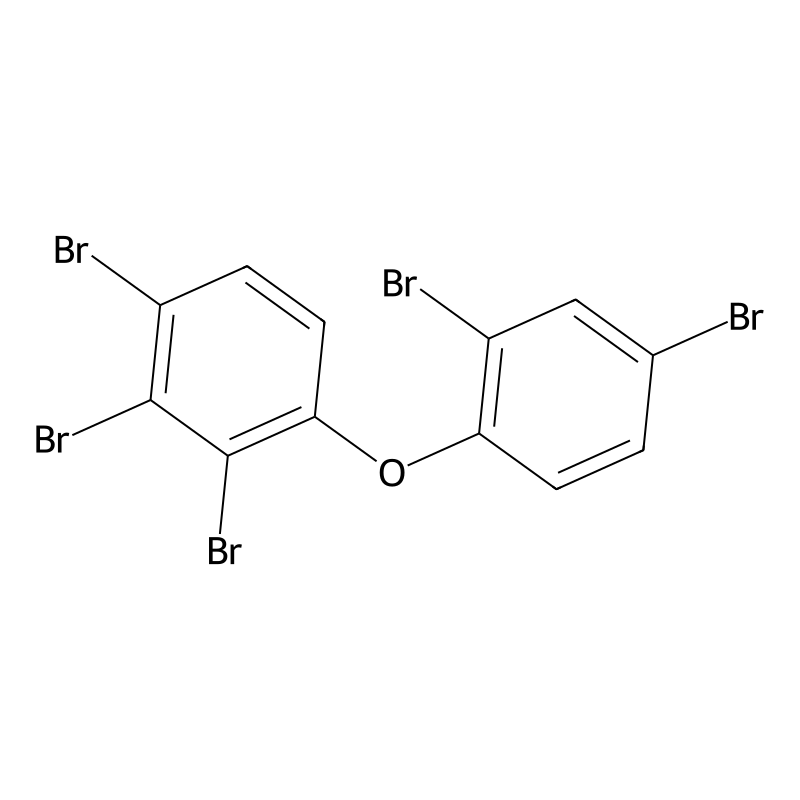Organic Pollutant Standards
CAS No.:131-11-3
Molecular Formula:C10H10O4
C6H4(COOCH3)2
C10H10O4
C6H4(COOCH3)2
C10H10O4
Molecular Weight:194.18 g/mol
Availability:
In Stock
CAS No.:2051-62-9
Molecular Formula:C12H9Cl
Molecular Weight:188.65 g/mol
Availability:
In Stock
CAS No.:91-57-6
Molecular Formula:C11H10
Molecular Weight:142.2 g/mol
Availability:
In Stock
CAS No.:193-39-5
Molecular Formula:C22H12
Molecular Weight:276.3 g/mol
Availability:
In Stock
CAS No.:83846-86-0
Molecular Formula:C16H14OS
Molecular Weight:254.3 g/mol
Availability:
In Stock
CAS No.:182346-21-0
Molecular Formula:C12H5Br5O
Molecular Weight:564.7 g/mol
Availability:
In Stock
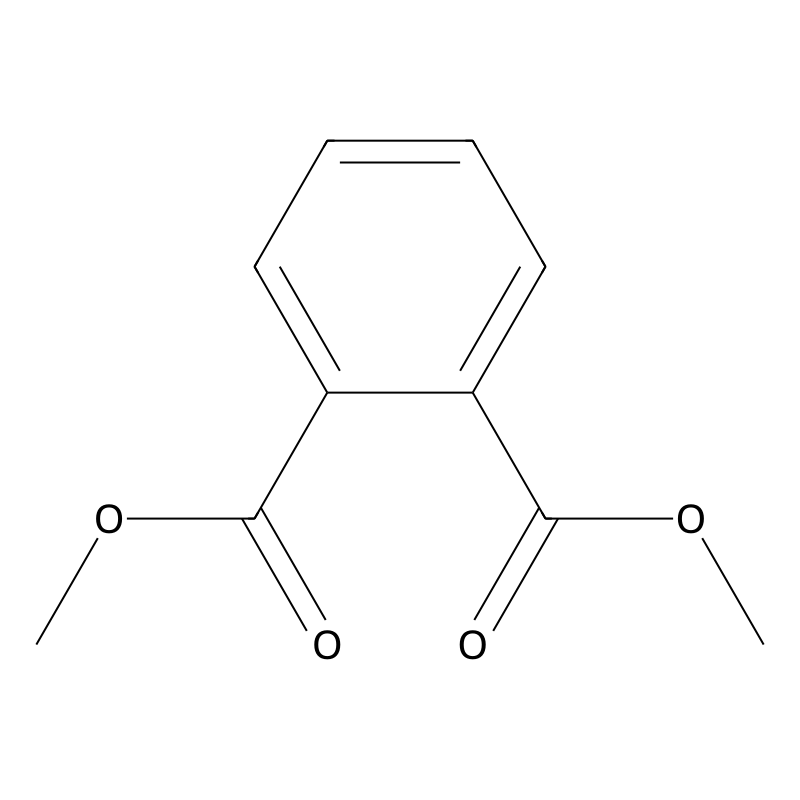
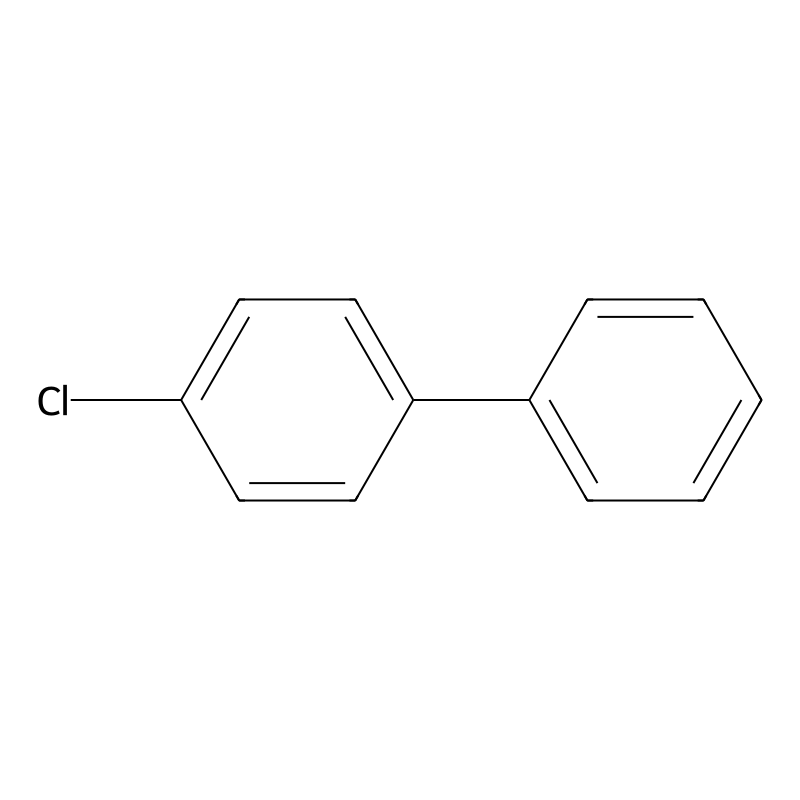
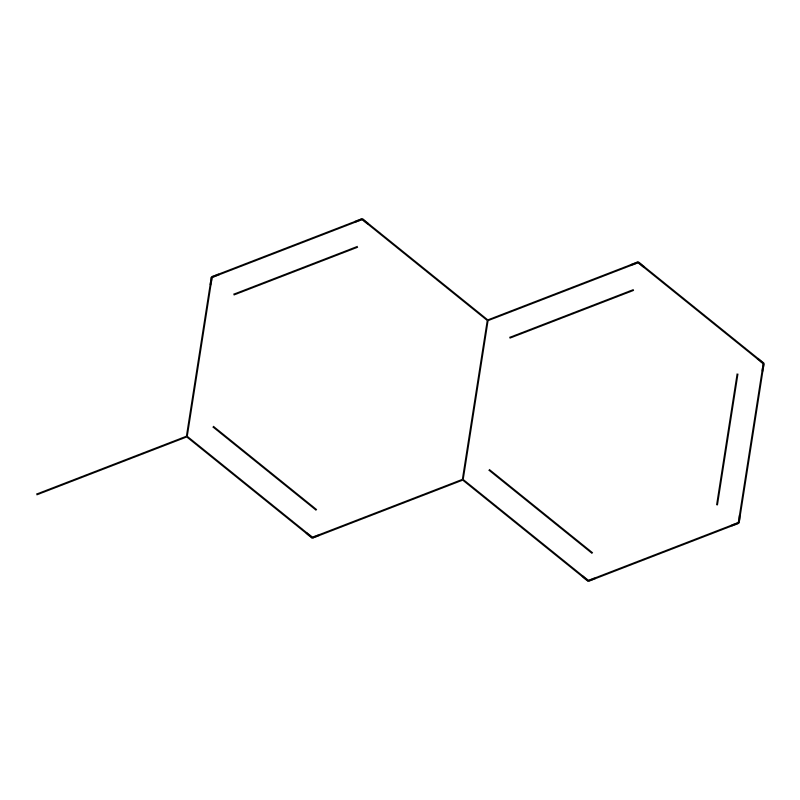
![Indeno[1,2,3-cd]pyrene](/img/structure-2d/800/S597140.png)
